molecular formula C17H16ClN3O2 B2853834 2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one CAS No. 860786-23-8

2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one

Cat. No.: B2853834
CAS No.: 860786-23-8
M. Wt: 329.78
InChI Key: HKBMAWZHQLUZFA-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 3-methoxyphenylhydrazine to form an intermediate, which is then cyclized with methyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)-4-phenyl-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 2-(4-chlorobenzyl)-4-(3-hydroxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

Compared to similar compounds, 2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its analogs.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-12-19-20(11-13-6-8-14(18)9-7-13)17(22)21(12)15-4-3-5-16(10-15)23-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBMAWZHQLUZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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